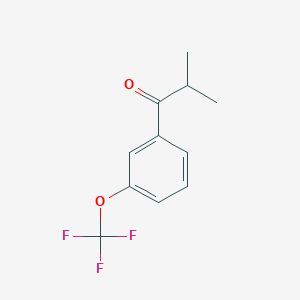
2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one
Overview
Description
The compound “2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one” is an organic molecule with a trifluoromethoxy group attached to a phenyl ring, which is further attached to a propanone structure with a methyl group . The trifluoromethoxy group is a fluorinated substituent that is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a trifluoromethoxy group at the 3-position, and a propanone structure at the 1-position of the phenyl ring. The propanone structure would also have a methyl group attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the trifluoromethoxy group, the phenyl ring, and the propanone structure. The trifluoromethoxy group is known to confer increased stability and lipophilicity in addition to its high electronegativity .Scientific Research Applications
Structural and Computational Analysis
- 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one, as a type of cathinone, has been characterized through FTIR, UV–Vis, and multinuclear NMR spectroscopy. X-ray crystallography and density functional theory (DFT) methods have been applied to determine its structure and electronic properties, contributing to a deeper understanding of its molecular characteristics (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis Applications
- The compound has relevance in synthetic chemistry, particularly in the creation of furans and cyclopentenones. Its use as a reagent in different synthesis processes demonstrates its versatility and importance in organic synthesis (Watterson, Ni, Murphree, & Padwa, 2003).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential in drug development. For instance, its structural variants have been identified as potent and orally available glycine transporter 1 inhibitors, which could have implications in treating neurological disorders (Yamamoto et al., 2016).
Chiral Synthesis and Resolution
- The compound also plays a role in chiral synthesis and resolution, crucial for producing enantiomerically pure compounds in pharmaceuticals and materials science. Studies have shown its use in producing highly stereocontrolled compounds, which are important in various applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Antimicrobial and Antioxidant Research
- Research into derivatives of this compound has demonstrated significant antimicrobial and antioxidant activities. These findings are critical in the development of new therapeutic agents and additives in various industries (Oloyede & Omisakin, 2014).
properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRIQQFUIBSBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



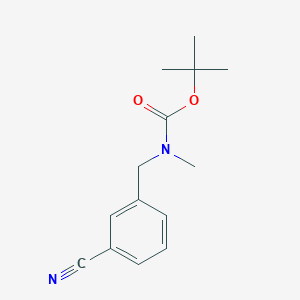


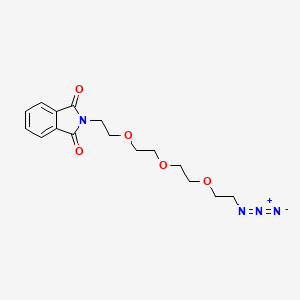

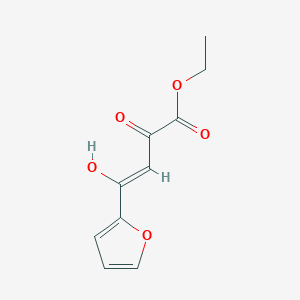
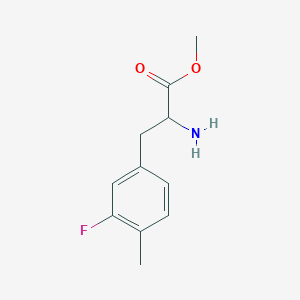

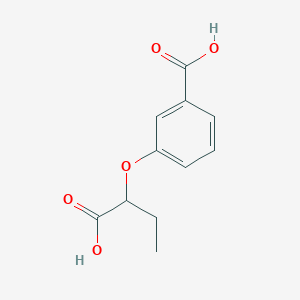
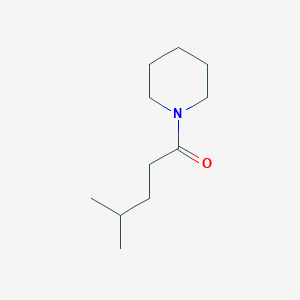

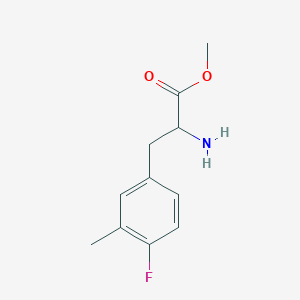

![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)